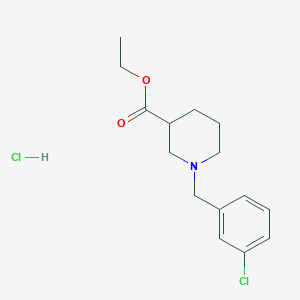![molecular formula C19H20ClN3O3S B2553362 2-(2-chlorophenyl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]acetamide CAS No. 2097860-82-5](/img/structure/B2553362.png)
2-(2-chlorophenyl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2-chlorophenyl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]acetamide” is a chemical compound with the molecular formula C18H18ClN3O3S and a molecular weight of 391.871. However, there is limited information available about this specific compound.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, compounds with similar structures are often synthesized using various synthetic routes2.Molecular Structure Analysis
The molecular structure of a compound can be confirmed by spectral analyses such as 1 HNMR, 13 CNMR, LC/MS3. Unfortunately, I couldn’t find the specific spectral data for this compound.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its solubility, stability, and reactivity. This compound is not intended for human or veterinary use and is for research use only1.科学的研究の応用
Synthesis and Structural Analysis
- Novel derivatives incorporating thiadiazole and acetamide groups have been synthesized, demonstrating the versatility of these motifs in creating compounds with potential for varied applications. The synthesis processes often involve condensation reactions, highlighting the structural complexity and the potential for designing molecules with specific properties (Yu et al., 2014).
Photochemical and Thermochemical Modeling
- Compounds structurally related to the query have been studied for their light harvesting efficiency and potential use in dye-sensitized solar cells (DSSCs). Their spectroscopic and quantum mechanical properties suggest their utility as photosensitizers, indicating a role in renewable energy technologies (Mary et al., 2020).
Antitumor Activity
- Benzothiadiazole derivatives have shown considerable antitumor activity against various cancer cell lines, underscoring the potential of such compounds in the development of new chemotherapeutic agents (Yurttaş et al., 2015).
Antimicrobial Activity
- Several studies have reported the synthesis and evaluation of benzothiadiazole and acetamide derivatives for antimicrobial properties, suggesting their potential as novel antimicrobial agents (Mokhtari & Pourabdollah, 2013).
Corrosion Inhibition
- Heterocyclic compounds, including those with benzimidazole derivatives, have been evaluated for their corrosion inhibition properties, indicating their potential application in protecting materials against corrosion (Rouifi et al., 2020).
These findings suggest a broad range of scientific research applications for compounds with similar structures, including potential roles in renewable energy, pharmaceuticals, and materials protection. While the exact compound was not directly identified, the research on related compounds points to a rich field of investigation into their properties and applications.
For detailed insights into the studies and their outcomes, refer to the provided links:
- (Yu et al., 2014)
- (Mary et al., 2020)
- (Yurttaş et al., 2015)
- (Mokhtari & Pourabdollah, 2013)
- (Rouifi et al., 2020)
Safety And Hazards
As this compound is for research use only, it’s important to handle it with care and follow appropriate safety protocols1. However, specific safety and hazard information for this compound is not readily available.
将来の方向性
The future directions for research on this compound could include further studies to understand its synthesis, mechanism of action, and potential applications. However, without more specific information on this compound, it’s difficult to predict specific future directions.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.
特性
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3S/c20-16-6-2-1-5-14(16)13-19(24)21-11-12-22-17-7-3-4-8-18(17)23(15-9-10-15)27(22,25)26/h1-8,15H,9-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZAPWCKWYZOLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNC(=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-N-ethyl-2-{[3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2553279.png)




![2-chloro-4-fluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2553287.png)


![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide](/img/structure/B2553293.png)
![1-hydroxy-1H,2H,4H,5H,6H,7H,7aH-1lambda5-phospholo[3,2-c]pyridin-1-one hydrochloride](/img/structure/B2553295.png)



